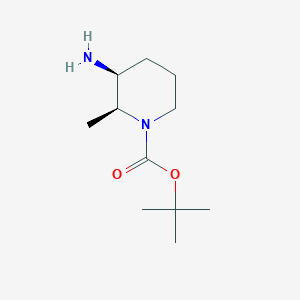

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Alzheimer's Disease Research

One of the primary applications of tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is in the development of therapeutics for Alzheimer's disease. The compound serves as an optically active intermediate in the synthesis of potential arginase inhibitors, which have been shown to play a role in neuroprotection and cognitive function enhancement . The inhibition of arginase activity can lead to increased levels of L-arginine, which is crucial for nitric oxide synthesis and has implications for neuronal health.

1.2. Synthesis of Arginase Inhibitors

Recent studies have highlighted the compound's role as a precursor in synthesizing various arginase inhibitors. These inhibitors are being investigated for their potential to treat conditions associated with excessive arginase activity, such as certain cancers and neurodegenerative diseases . The synthesis typically involves multi-step reactions where this compound is modified to yield more complex structures with enhanced biological activity.

Synthetic Applications

2.1. Building Block for Complex Molecules

As a versatile building block, this compound is employed in the synthesis of various heterocyclic compounds. Its structure allows for easy modification, making it suitable for creating derivatives that can exhibit different pharmacological properties . For instance, it can be utilized in the synthesis of piperidine derivatives that may possess analgesic or anti-inflammatory properties.

2.2. Reaction Conditions and Yields

The compound has been used in several synthetic pathways involving reactions such as alkylation and acylation. Typical yields reported in literature range from 70% to over 90%, depending on the specific reaction conditions employed . Below is a summary table detailing some common reaction conditions and yields associated with the use of this compound:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Reflux with alkyl halide | 85 |

| Acylation | Room temperature with acyl chloride | 90 |

| Ugi Reaction | In presence of ammonium acetate | 75 |

| Hydroboration | Use of pinacolborane | 80 |

Case Studies

3.1. Development of Novel Therapeutics

In a recent study published in MDPI, researchers synthesized a series of piperidine derivatives using this compound as a starting material. These derivatives exhibited promising activity against human arginase isoforms hARG-1 and hARG-2, with potencies ranging from 0.1 nM to 100 nM . This highlights the compound's utility not just as an intermediate but as a crucial component in developing novel therapeutic agents.

3.2. Industrial Production Methods

A patent describes an efficient method for producing this compound with high yields through a deprotection reaction involving various bases such as sodium hydroxide or lithium hydroxide . This method emphasizes the industrial applicability of the compound in pharmaceutical manufacturing processes.

Mécanisme D'action

The mechanism of action of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: Similar in structure but with a different functional group arrangement.

tert-Butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate: A derivative of azetidines with unique physical and chemical properties.

Uniqueness

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable in various scientific and industrial applications.

Activité Biologique

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its structural features that allow for interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O2

- Molar Mass : 214.31 g/mol

- CAS Number : 1932344-15-4

The compound features a piperidine ring, which is integral to many biologically active molecules. Its structure includes both an amino group and a carboxylate functional group, contributing to its reactivity and interaction potential with biological systems.

Target Interactions

The biological activity of this compound primarily involves:

- PI3-Kinase Inhibition : Research indicates that related compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial in regulating cellular processes such as growth, proliferation, and survival in cancer cells .

Pharmacological Effects

The compound has shown promise in various therapeutic areas:

- Anti-tumor Activity : Inhibition of Class I PI3-kinase enzymes may lead to reduced tumor cell invasion and metastasis, suggesting its potential as an anti-cancer agent .

- Neuroprotective Effects : Initial studies suggest that derivatives of this compound could exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation.

In Vitro Studies

A study profiling various compounds found that this compound demonstrated:

- Selective Cytotoxicity : The compound was selectively cytotoxic to certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .

In Vivo Studies

In animal models:

- Tumor Growth Inhibition : Administration of the compound resulted in significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the downregulation of PI3K signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | Structure | Similar PI3K inhibition |

| tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate | Structure | Exhibits different reactivity patterns due to hydroxyl group |

Propriétés

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIHBYXILBKXGA-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.